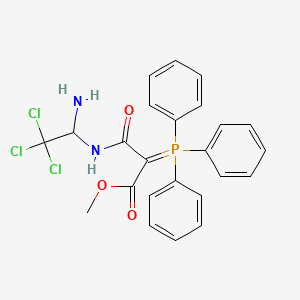

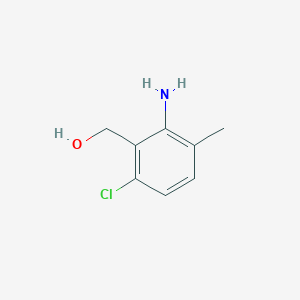

![molecular formula C16H20N2O4S2 B2933856 1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-84-5](/img/structure/B2933856.png)

1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrrolidine-2,5-dione group could be introduced via a cyclization reaction, while the bicyclic octane structure could be formed via a ring-closing reaction. The methylthiophene group could be introduced via a coupling reaction .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine-2,5-dione group could undergo hydrolysis or reduction reactions, while the methylthiophene group could participate in electrophilic aromatic substitution reactions .科学的研究の応用

Structural Characterization and Conformational Analysis

- The fused piperidine and pyrrolidine rings of similar compounds exhibit specific conformational characteristics. For example, a related compound was analyzed, revealing the piperidine ring in a chair conformation and the pyrrolidine ring in an envelope conformation. These structural insights are crucial for understanding the chemical behavior and potential biological interactions of such compounds (Li-min Yang et al., 2008).

Synthetic Applications

- A study on the one-pot synthesis of pyrrolidines demonstrates the versatility of these compounds in creating biologically active structures. The synthesis involved a cycloaddition reaction of azomethine ylides with dipolarophiles, leading to compounds with potential antioxidative activity (K. Amornraksa et al., 2008).

- Another research focused on the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine-2-carboxamides and related compounds, showcasing the chemical flexibility of using bicyclic structures as intermediates for developing potential substance P antagonists (Joeri Rogiers et al., 2001).

Catalytic and Synthetic Methodologies

- The use of ionic liquid sulfonic acid functionalized pyridinium chloride as a catalyst for synthesizing heterocyclic compounds demonstrates the innovative approaches in chemical synthesis utilizing bicyclic structures (A. R. Moosavi-Zare et al., 2013).

- Research on the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization highlights the potential for generating a wide array of heterocyclic compounds, further expanding the utility of bicyclic scaffolds in medicinal chemistry (S. Benetti et al., 2002).

作用機序

Target of Action

The compound, also known as “1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione”, is structurally related to tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with similar targets and exert similar effects. Tropane alkaloids are known to interact with various receptors in the nervous system, influencing neurotransmitter activity .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Compounds derived from 5-ht3 receptor antagonists and containing an 8-azabicyclo[321]octane scaffold have been evaluated against nematodes, showing lethal and inhibitory effects .

特性

IUPAC Name |

1-[8-(5-methylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2/c1-10-2-7-16(23-10)24(21,22)18-11-3-4-12(18)9-13(8-11)17-14(19)5-6-15(17)20/h2,7,11-13H,3-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCCGGDYUMBGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)

![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)